NSC15520

RPA inhibitor DNA damage response Protein-protein interaction

Researchers studying DNA damage response (DDR) or attempting precise genome editing often face batch-to-batch variability in tool compounds. NSC15520 (fumaropimaric acid) eliminates this uncertainty as a well-characterized RPA70N inhibitor. • Competitively blocks RPA70N-p53 and RPA70N-RAD9 interactions (IC50 = 10 μM for p53-GST) without disrupting ssDNA binding [1]. • A key component of the validated CRISPY mix, boosting HDR-mediated knock-in efficiency 2.8- to 7.2-fold in hiPSCs [2]. Supplied as ≥98% (HPLC) solid with worldwide ambient shipping.

Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
Cat. No. B12393138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC15520
Molecular FormulaC24H34O6
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C
InChIInChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)/t13-,15+,16+,17-,18?,22-,23+,24-/m0/s1
InChIKeyPXYRCOIAFZBLBN-JYEBMZEQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC15520: A Preclinical RPA Inhibitor for DNA Repair and Genome Editing Research


NSC15520 (fumaropimaric acid; CAS 730960-98-2) is a small-molecule inhibitor of Replication Protein A (RPA), the major eukaryotic single-stranded DNA binding protein required for DNA replication, repair, recombination, and damage response signaling [1]. It selectively targets the N-terminal DNA binding domain (DBD) of the RPA70 subunit, competitively blocking protein-protein interactions with p53 and RAD9 [2]. NSC15520 is supplied as a solid with ≥98% purity (HPLC) and is widely used as a tool compound to study DNA damage response (DDR) pathways, replication fork stability, and homology-directed repair (HDR) enhancement in genome editing applications [3].

Why RPA Inhibitors Cannot Be Substituted Interchangeably: The Case for NSC15520 in Preclinical Selection


Small-molecule RPA inhibitors exhibit distinct mechanisms of action, target selectivity, and functional outcomes, making generic substitution between tool compounds scientifically unjustified. RPA inhibitors are broadly classified into those that disrupt protein-protein interactions at the N-terminal domain (e.g., NSC15520, HAMNO) and those that block RPA's ssDNA-binding activity (e.g., TDRL-505, TDRL-551) [1]. Even within the same subclass, differences in binding affinity, domain selectivity (DBD-F vs. other OB-folds), and off-target profiles critically influence experimental results [2]. Furthermore, the limited drug-like properties—including hydrophobicity, metabolic instability, and cellular uptake—vary significantly between analogs, directly impacting their utility in cell-based assays and precluding their interchangeable use [3]. Selecting the correct tool compound requires matching the specific molecular target (e.g., RPA70N vs. RPA-ssDNA interface) to the research question.

NSC15520 Quantitative Differentiation: Comparative Evidence Against RPA Inhibitor Alternatives


In Vitro Potency Against RPA70N-p53 Interaction: NSC15520 vs. HAMNO

NSC15520 competitively inhibits the RPA70N-p53 protein-protein interaction with an IC50 of 10 μM [1]. A structurally distinct RPA70N inhibitor, HAMNO (NSC111847), inhibits dsDNA unwinding with an IC50 of 9 μM . While direct head-to-head comparison in the same assay is not available, both compounds exhibit low micromolar potency in their respective in vitro assays, with NSC15520's activity characterized in a biochemically defined competitive binding assay using p53-GST peptide [2].

RPA inhibitor DNA damage response Protein-protein interaction

Target Selectivity: dsDNA vs. ssDNA Binding Inhibition by NSC15520

NSC15520 selectively inhibits dsDNA binding and helix destabilization by RPA70N without affecting RPA's ssDNA binding activity, even at concentrations up to 400 μM [1]. In contrast, TDRL-505 and its analog TDRL-551 are ssDNA-binding inhibitors that disrupt RPA's ability to coat and protect ssDNA, leading to unprotected replication forks and S-phase arrest [2]. This mechanistic divergence—NSC15520 preserving ssDNA-binding function while disrupting protein-protein interactions—provides a unique tool to dissect RPA's dual roles in DDR.

RPA inhibitor DNA binding Selectivity

Functional Impact in Genome Editing: NSC15520-Containing CRISPY Mix Enhances HDR Efficiency

When used as part of the 'CRISPY mix' (NU7026, Trichostatin A, MLN4924, and NSC15520), NSC15520 contributes to a 2.8- to 7.2-fold increase in precise genome editing with Cas9 nickase (Cas9n) and a 2.3- to 4.0-fold increase with Cpf1 in human induced pluripotent stem cells (hiPSCs) [1]. The combination achieved editing efficiencies approaching 50% of chromosomes for nucleotide substitutions, the highest reported in hiPSCs at the time [2]. While individual contributions of each component are not deconvoluted, the CRISPY mix represents a benchmark HDR enhancement strategy, and NSC15520's role as the RPA inhibitor is critical to the mix's efficacy [3].

CRISPR HDR Genome editing

Preclinical Status and Drug-Like Property Limitations: NSC15520 vs. Next-Generation RPA Inhibitors

NSC15520 remains a preclinical tool compound with suboptimal drug-like properties, including hydrophobicity, low specificity, and poor metabolic stability, which have prevented clinical advancement [1]. Similarly, HAMNO exhibits chemical instability and short cellular half-life [2]. In contrast, second-generation RPA inhibitors like TDRL-551 show enhanced potency and in vivo synergy with chemotherapy in preclinical models [3]. This distinction positions NSC15520 as a validated in vitro probe for mechanistic studies rather than a therapeutic candidate, guiding appropriate procurement for research applications.

RPA inhibitor Drug development Tool compound

Optimal Research Applications for NSC15520: From DNA Damage Signaling to Precision Genome Editing


Biochemical Dissection of RPA70N-Mediated Protein-Protein Interactions

NSC15520 is the tool of choice for in vitro studies aimed at disrupting the RPA70N-p53 and RPA70N-RAD9 interactions. Its competitive inhibition mechanism (IC50 = 10 μM for p53-GST peptide) and selectivity for dsDNA binding over ssDNA binding make it ideal for EMSA-based assays, fluorescence polarization assays, and ELISA-based competition experiments [1]. Researchers investigating the role of RPA70N in ATR recruitment or checkpoint signaling can use NSC15520 to block these interactions without affecting RPA's essential ssDNA-binding function [2].

Enhancing Homology-Directed Repair (HDR) Efficiency in Pluripotent Stem Cells

NSC15520 is a critical component of the CRISPY mix (NU7026, Trichostatin A, MLN4924, and NSC15520), which has been shown to increase precise genome editing by 2.8- to 7.2-fold in hiPSCs using Cas9n and 2.3- to 4.0-fold using Cpf1 [3]. Procurement of NSC15520 enables replication of this protocol for generating knock-in cell lines, introducing point mutations, or creating disease models in pluripotent stem cells [4].

Investigating Replication Fork Stability and Chemosensitization in Cancer Cell Models

In cancer cell models, NSC15520 treatment destabilizes replication forks and sensitizes cells to genotoxic stress, effectively lowering the threshold for DNA damage-induced cell death [5]. Researchers studying replication stress responses or exploring synthetic lethality strategies can use NSC15520 as a chemical probe to examine RPA's role in fork protection and to test combination effects with DNA-damaging chemotherapeutics such as cisplatin or etoposide [6].

Comparative Studies of RPA Inhibitor Mechanisms

Given the distinct mechanisms of RPA inhibitors (NSC15520 targets protein-protein interactions; TDRL-505 targets ssDNA binding), NSC15520 serves as a reference compound for comparative studies aimed at dissecting RPA's multifunctional roles in DDR [7]. Its well-characterized in vitro profile, despite limitations in cellular uptake and metabolic stability, makes it a benchmark for evaluating next-generation RPA inhibitors in biochemical assays [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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